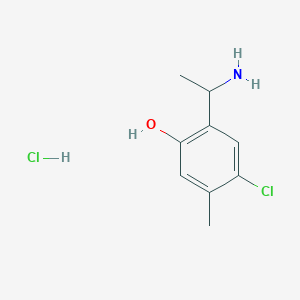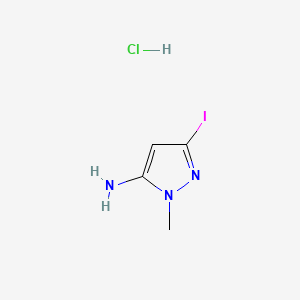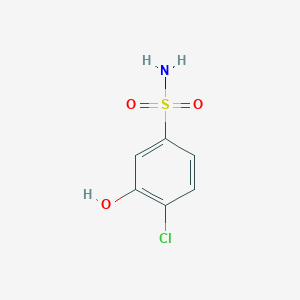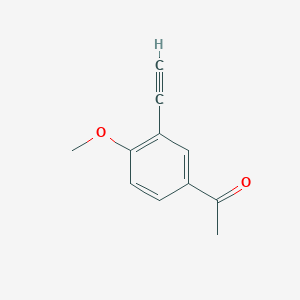
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is an organic compound with a unique structure that includes an ethynyl group and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynyl-4-methoxybenzaldehyde.
Reaction with Acetyl Chloride: The aldehyde is reacted with acetyl chloride in the presence of a base such as pyridine to form the corresponding acetophenone derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反応の分析
Types of Reactions
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (e.g., Grignard reagents) are employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Lacks the ethynyl group, making it less reactive in certain substitution reactions.
1-(3,4-Dimethoxyphenyl)ethan-1-one: Contains an additional methoxy group, which can influence its reactivity and biological activity.
1-(3,4,5-Trimethoxyphenyl)ethan-1-one: Has three methoxy groups, further altering its chemical and biological properties.
Uniqueness
1-(3-Ethynyl-4-methoxyphenyl)ethan-1-one is unique due to the presence of both an ethynyl and a methoxy group on the phenyl ring. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H10O2 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
1-(3-ethynyl-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H10O2/c1-4-9-7-10(8(2)12)5-6-11(9)13-3/h1,5-7H,2-3H3 |
InChIキー |
HEEGXDTUCOZEPS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
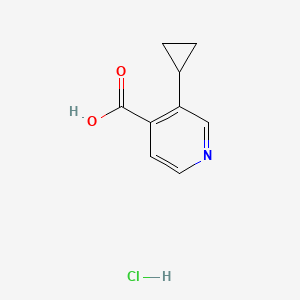
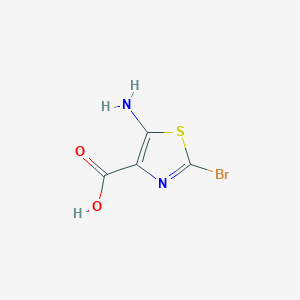
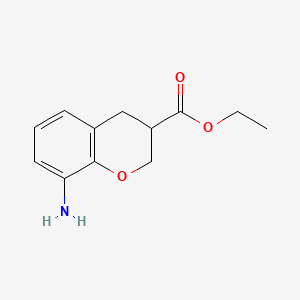
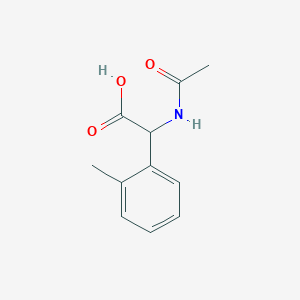
![Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)

![Benzyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13505925.png)
![5-[3-Methyl-4-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B13505926.png)
